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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-55511118, a selective

negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit,

in primary neuronal culture systems. This document outlines the mechanism of action,

experimental protocols, and expected outcomes for studying the effects of JNJ-55511118 on

neuronal function.

Introduction
JNJ-55511118 is a potent and selective inhibitor of AMPA receptors that are associated with

the TARP γ-8 auxiliary subunit.[1][2][3][4] TARP γ-8 is predominantly expressed in the

hippocampus and other forebrain regions, making JNJ-55511118 a valuable tool for

investigating the role of TARP γ-8-containing AMPA receptors in synaptic transmission and

plasticity.[1][3][4] This compound has shown promise in preclinical models of epilepsy.[1][3] Its

mechanism of action involves reducing the single-channel conductance of γ-8 containing AMPA

receptors, thereby decreasing peak currents.[1][3][4][5] In primary neuronal cultures,

particularly those derived from the hippocampus, JNJ-55511118 can be used to selectively

modulate the activity of a specific subset of AMPA receptors.

Mechanism of Action: JNJ-55511118 Signaling
Pathway
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JNJ-55511118 acts as a negative allosteric modulator at the interface between the AMPA

receptor subunit (e.g., GluA1/2) and the TARP γ-8 subunit. This interaction does not compete

with the glutamate binding site but rather alters the receptor's response to glutamate. The

binding of JNJ-55511118 is thought to partially disrupt the functional enhancement provided by

TARP γ-8, leading to a reduction in ion flow through the channel.
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Caption: Mechanism of JNJ-55511118 Action

Data Presentation
The following tables summarize key quantitative data for JNJ-55511118, derived from various

experimental systems. These values can serve as a starting point for designing experiments in

primary neuronal cultures.
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Parameter Value Assay System Reference

Ki 26 nM Radioligand Binding [6][7]

Selectivity
>1000-fold for γ-8 vs

other TARPs
Electrophysiology [2]

In Vivo Receptor

Occupancy

>80% at 10 mg/kg

(oral)
Preclinical models [2][8]

Solubility
Soluble to 100 mM in

DMSO and ethanol
Chemical Data [6]

Experiment
JNJ-55511118

Concentration
Effect Reference

Electrophysiology

(fEPSPs)
1 µM

Inhibition of AMPAR-

mediated EPSCs to

~73% of control

[6]

Calcium Flux Assay 1 µM

Partial reduction of

AMPA receptor peak

responses

[9]

In Vivo Microinfusion 0.3, 1.0, 2.0 µg/µl
Dose-dependent

behavioral effects
[3]

Experimental Protocols
The following are detailed protocols for applying JNJ-55511118 to primary neuronal cultures

and assessing its effects.

Primary Hippocampal Neuron Culture
This protocol is adapted from standard methods for establishing primary hippocampal cultures.

Materials:

Embryonic day 18 (E18) rat or mouse pups
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Dissection medium (e.g., Hibernate-E)

Enzyme solution (e.g., Papain or Trypsin)

Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and serum)

Culture plates/coverslips coated with Poly-D-Lysine and Laminin

JNJ-55511118 (Tocris or equivalent)[3]

DMSO (for stock solution)

Procedure:

Preparation: Prepare all media and coated cultureware in advance. Dissolve JNJ-55511118
in DMSO to create a concentrated stock solution (e.g., 10-100 mM) and store at -20°C.

Dissection: Isolate hippocampi from E18 embryos in ice-cold dissection medium.

Digestion: Incubate the tissue in the enzyme solution according to the manufacturer's

instructions (e.g., 20 minutes at 37°C).

Dissociation: Gently triturate the digested tissue in plating medium to obtain a single-cell

suspension.

Plating: Plate the neurons at a desired density onto coated cultureware.

Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator, performing partial media

changes every 3-4 days.

Treatment: For experiments, dilute the JNJ-55511118 stock solution in pre-warmed culture

medium to the final desired concentration (e.g., 1-10 µM). Ensure the final DMSO

concentration is low (e.g., <0.1%) to avoid solvent toxicity. A vehicle control (medium with the

same concentration of DMSO) should always be included.
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Caption: Primary Neuronal Culture Workflow
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Electrophysiological Recording (Whole-Cell Patch-
Clamp)
This protocol outlines how to measure the effect of JNJ-55511118 on AMPA receptor-mediated

currents.

Materials:

Primary hippocampal neurons (cultured for 10-14 days)

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries for patch pipettes

Internal solution (K-gluconate based)

External solution (ACSF or similar)

Agonist solution (e.g., Glutamate or AMPA)

JNJ-55511118 solution

Procedure:

Preparation: Prepare all solutions and pull patch pipettes (3-5 MΩ resistance).

Recording: Obtain a whole-cell patch-clamp recording from a cultured hippocampal neuron.

Baseline: Perfuse the neuron with external solution and record baseline AMPA receptor-

mediated currents by puffing a low concentration of glutamate or by stimulating presynaptic

inputs.

Drug Application: Perfuse the neuron with the external solution containing JNJ-55511118
(e.g., 1 µM) for a few minutes to allow for equilibration.

Post-Drug Recording: Record AMPA receptor-mediated currents in the presence of JNJ-
55511118.
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Washout: Perfuse with the external solution without the drug to observe any reversal of the

effect.

Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor currents

before, during, and after drug application.

Calcium Imaging
This protocol allows for the assessment of JNJ-55511118's effect on glutamate-induced

calcium influx in a population of neurons.

Materials:

Primary hippocampal neurons on glass-bottom dishes

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

Imaging buffer (e.g., HBSS)

Glutamate solution

JNJ-55511118 solution

Fluorescence microscope with a camera and appropriate filter sets

Procedure:

Dye Loading: Incubate the cultured neurons with the calcium indicator dye according to the

manufacturer's protocol (e.g., 30-60 minutes at 37°C).

Baseline Imaging: Acquire baseline fluorescence images of the neurons in imaging buffer.

Stimulation: Perfuse the cells with a solution containing glutamate to induce a calcium

response.

Drug Incubation: Wash out the glutamate and incubate the neurons with JNJ-55511118
(e.g., 1-10 µM) for a predetermined time (e.g., 10-15 minutes).
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Post-Drug Stimulation: While still in the presence of JNJ-55511118, stimulate the neurons

again with the same concentration of glutamate.

Analysis: Measure the change in fluorescence intensity (as a proxy for intracellular calcium

concentration) in individual neurons in response to glutamate, both before and after the

application of JNJ-55511118.
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Caption: Calcium Imaging Experimental Workflow
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Neurotoxicity Assay
This protocol can be used to determine if high concentrations of JNJ-55511118 have any toxic

effects on primary neurons.

Materials:

Primary neuronal cultures in a multi-well plate format

JNJ-55511118

Cell viability assay reagents (e.g., MTT, LDH release assay)

Plate reader

Procedure:

Plating: Plate neurons in a 96-well plate and culture for at least 7 days.

Treatment: Treat the neurons with a range of concentrations of JNJ-55511118 (e.g., 0.1 µM

to 100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control and a

positive control for toxicity (e.g., high concentration of glutamate).

Assay: Perform the cell viability assay according to the manufacturer's instructions.

Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the

percentage of viable cells relative to the vehicle control.

Expected Results
Electrophysiology: Application of JNJ-55511118 is expected to cause a reversible reduction

in the amplitude of AMPA receptor-mediated synaptic currents in hippocampal neurons. The

kinetics of the currents may also be altered.

Calcium Imaging: Pre-incubation with JNJ-55511118 should lead to a decrease in the

magnitude of the glutamate-evoked calcium influx in a significant population of hippocampal

neurons.
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Neurotoxicity: At concentrations effective for AMPA receptor modulation (e.g., 1-10 µM), JNJ-
55511118 is not expected to induce significant neurotoxicity. However, it is crucial to perform

these assays to establish a safe concentration range for your specific culture system.

By following these protocols, researchers can effectively utilize JNJ-55511118 to investigate

the physiological and pathological roles of TARP γ-8-containing AMPA receptors in primary

neuronal cultures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15575977#jnj-55511118-application-in-primary-
neuronal-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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